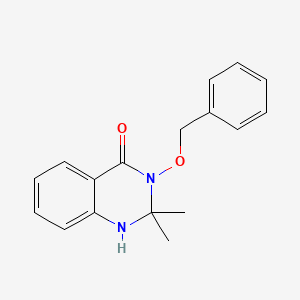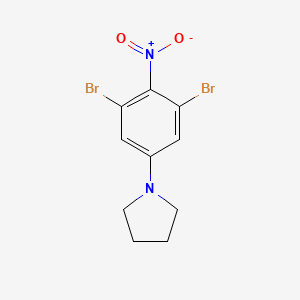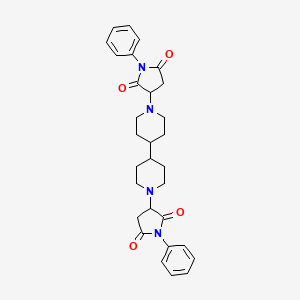![molecular formula C22H26N4O B11052090 2-amino-7-(diethylamino)-4-[4-(dimethylamino)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B11052090.png)
2-amino-7-(diethylamino)-4-[4-(dimethylamino)phenyl]-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-7-(DIETHYLAMINO)-4-[4-(DIMETHYLAMINO)PHENYL]-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-(DIETHYLAMINO)-4-[4-(DIMETHYLAMINO)PHENYL]-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Chromene Core: This can be achieved through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of Amino Groups: Amino groups can be introduced via nucleophilic substitution reactions using appropriate amines.
Addition of Cyanide Group: The cyanide group can be introduced through a nucleophilic addition reaction using cyanide salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-AMINO-7-(DIETHYLAMINO)-4-[4-(DIMETHYLAMINO)PHENYL]-4H-CHROMEN-3-YL CYANIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4H-CHROMEN-3-YL CYANIDE: Lacks the diethylamino and dimethylamino groups.
7-(DIETHYLAMINO)-4H-CHROMEN-3-YL CYANIDE: Lacks the amino and dimethylamino groups.
4-[4-(DIMETHYLAMINO)PHENYL]-4H-CHROMEN-3-YL CYANIDE: Lacks the amino and diethylamino groups.
Properties
Molecular Formula |
C22H26N4O |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-amino-7-(diethylamino)-4-[4-(dimethylamino)phenyl]-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C22H26N4O/c1-5-26(6-2)17-11-12-18-20(13-17)27-22(24)19(14-23)21(18)15-7-9-16(10-8-15)25(3)4/h7-13,21H,5-6,24H2,1-4H3 |
InChI Key |
LSMVLFIFBFUOIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile](/img/structure/B11052039.png)
![5-hexyl-3-(4-methoxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11052046.png)
![1,4-Bis(4-methoxyphenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11052050.png)
![2-(3,5-dichlorophenyl)-4,4,6-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B11052062.png)
![6-{5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052068.png)
![7-Chloro-4-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}piperazin-1-yl)quinoline](/img/structure/B11052070.png)

![4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11052084.png)
![3,6-bis(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11052091.png)

